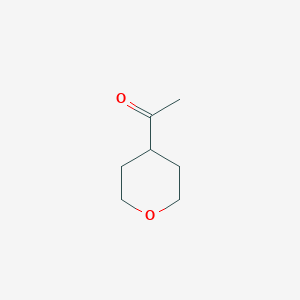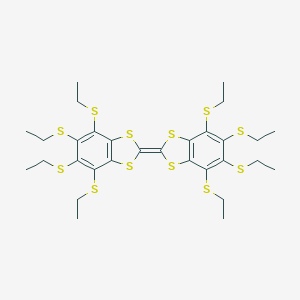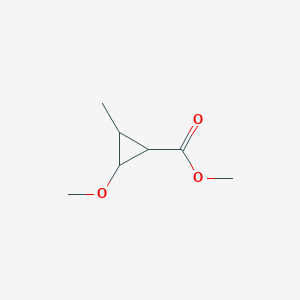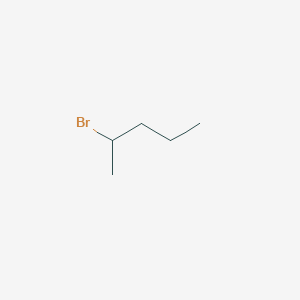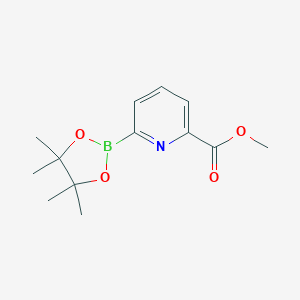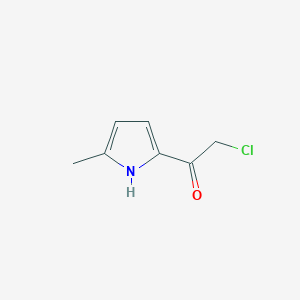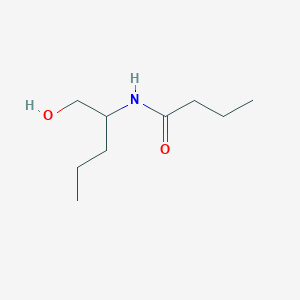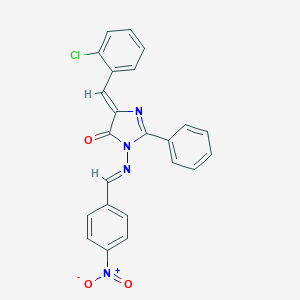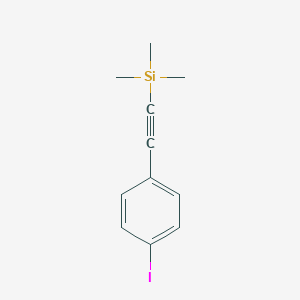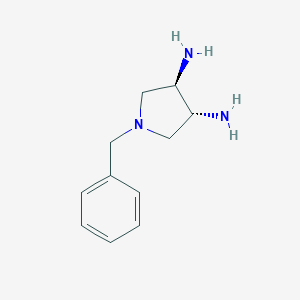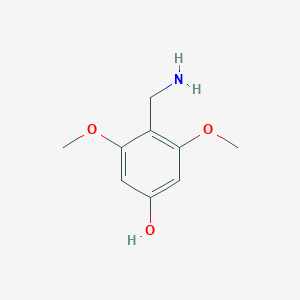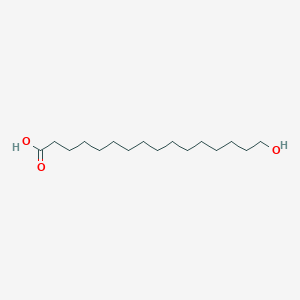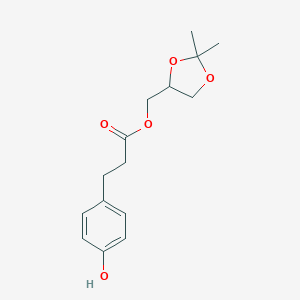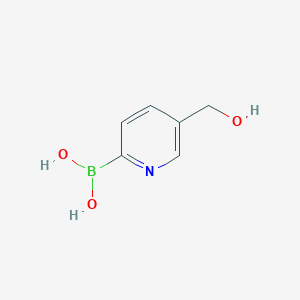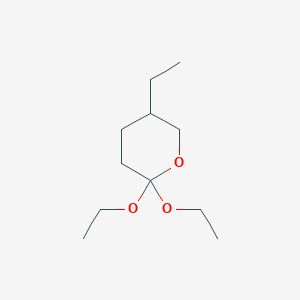
2,2-Diethoxy-5-ethyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethoxy-5-ethyloxane is a chemical compound that has been widely used in scientific research for its unique properties. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 188.26 g/mol. The compound has been found to have a range of applications in various fields, including biochemistry, pharmacology, and materials science.
Mechanism Of Action
The mechanism of action of 2,2-Diethoxy-5-ethyloxane is not fully understood, but it is believed to act as a nucleophile in organic reactions. It has been found to react with various electrophiles, such as carbonyl compounds, to form new compounds.
Biochemical And Physiological Effects
2,2-Diethoxy-5-ethyloxane has been found to have a range of biochemical and physiological effects. It has been shown to have moderate toxicity in animal studies, with the potential to cause liver and kidney damage at high doses. However, it has also been found to have potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,2-Diethoxy-5-ethyloxane in lab experiments is its unique reactivity and ability to form new compounds. This makes it a useful tool for synthesizing new organic molecules and studying their properties. However, its moderate toxicity and complex synthesis process can also be limitations for some experiments.
Future Directions
There are several potential future directions for research on 2,2-Diethoxy-5-ethyloxane. One area of interest is in the development of new drugs and pharmaceuticals based on its unique properties. It could also be used in the development of new materials with specific properties, such as adhesives or coatings. Additionally, further studies could be conducted to better understand its mechanism of action and potential therapeutic applications.
In conclusion, 2,2-Diethoxy-5-ethyloxane is a versatile chemical compound with a range of scientific research applications. Its unique properties make it a useful tool for synthesizing new organic molecules and studying their properties. While there are some limitations to its use, the potential future directions for research on this compound are numerous and exciting.
Synthesis Methods
The synthesis of 2,2-Diethoxy-5-ethyloxane is a complex process that involves several steps. The most common method involves the reaction of diethyl ether with ethyl vinyl ether in the presence of a strong acid catalyst, such as sulfuric acid. The resulting product is then purified through distillation and recrystallization to obtain pure 2,2-Diethoxy-5-ethyloxane.
Scientific Research Applications
2,2-Diethoxy-5-ethyloxane has been extensively studied for its potential use in various scientific research applications. One of the most notable applications is in the field of biochemistry, where it has been used as a reagent for the synthesis of various organic compounds. It has also been found to have potential use in the development of new drugs and pharmaceuticals.
properties
CAS RN |
139054-16-3 |
|---|---|
Product Name |
2,2-Diethoxy-5-ethyloxane |
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2,2-diethoxy-5-ethyloxane |
InChI |
InChI=1S/C11H22O3/c1-4-10-7-8-11(12-5-2,13-6-3)14-9-10/h10H,4-9H2,1-3H3 |
InChI Key |
YTDQYWZADQNNNE-UHFFFAOYSA-N |
SMILES |
CCC1CCC(OC1)(OCC)OCC |
Canonical SMILES |
CCC1CCC(OC1)(OCC)OCC |
synonyms |
2H-Pyran,2,2-diethoxy-5-ethyltetrahydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



